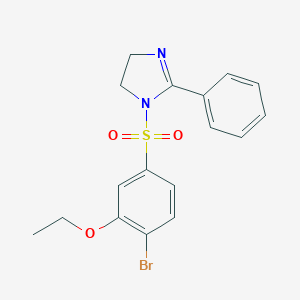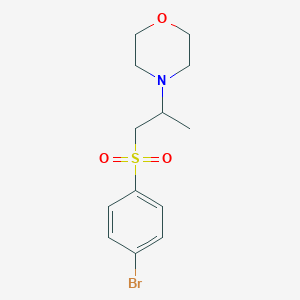
1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BSI-201 or Iniparib and is a small molecule inhibitor of poly ADP-ribose polymerase (PARP) enzyme. PARP inhibitors have been found to be effective in treating various cancers, including breast, ovarian, and prostate cancer.
科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives, including those with anti-inflammatory and analgesic properties. For example, a study synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, demonstrating their potential as antiinflammatory and analgesic agents (Sharpe et al., 1985).
- It has been employed in the preparation of bromophenol derivatives, isolated from the red alga Rhodomela confervoides, elucidated through spectroscopic methods including IR, EIMS, and NMR (Zhao et al., 2004).
Physicochemical Properties
- The thermochemical properties, such as vapor pressures and enthalpies of vaporization, of phenyl substituted imidazoles, including 1-(R-phenyl)-1H-imidazoles, have been studied. These properties are crucial for understanding their practical applications in various fields (Emel’yanenko et al., 2017).
Chemical Reactions and Complex Formation
- The compound has been used to study the rearrangement and coordination reactions, especially in the formation of nickel complexes. These studies are significant for understanding the compound's behavior in various chemical environments and potential applications in catalysis (Bermejo et al., 2000).
Potential for Medical Imaging and Diagnosis
- It has been involved in the development of radiolabeled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging. This application is significant in medical imaging and diagnosis (Hamill et al., 1996).
Electrochemical Studies
- Electrochemical studies have been conducted on imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives, derived from substituted 4-(2,5-dihydro-1H-pyrrol-3-yl)-1H-imidazoles. Such studies are crucial for understanding the electrochemical properties and potential applications in electronic devices (Zaki et al., 2012).
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities . These activities suggest that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been reported to affect various cellular components negatively under conditions of oxidative stress . For instance, they have been linked to the overexpression of reactive oxygen species (ROS) and the subsequent development of diseases .
Result of Action
Similar compounds have been reported to have various biological effects, including antioxidant, antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant activities . These effects suggest that the compound may have a wide range of impacts at the molecular and cellular levels.
特性
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJAHZWVIFCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromo-3-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B494916.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B494919.png)
![ethyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494922.png)
![5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494923.png)
![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)
![5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494927.png)
![5-amino-3-ethyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494929.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494930.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-chloro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494931.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494932.png)
![ethyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494933.png)
![2-[(1-benzyl-3-chloro-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B494937.png)
![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)
